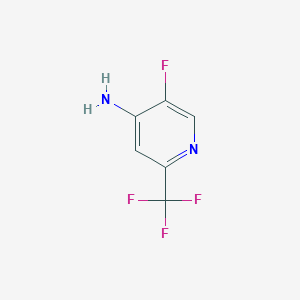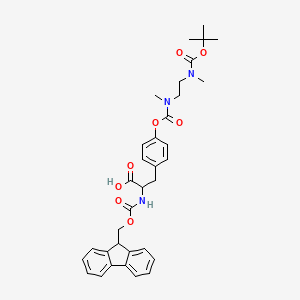
Fmoc-Tyr(Boc-Nmec)-OH
Overview
Description
Fmoc-Tyr(Boc-Nmec)-OH: is a synthetic derivative of the amino acid tyrosine. It is commonly used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process. The compound includes a fluorenylmethyloxycarbonyl (Fmoc) group, a tert-butoxycarbonyl (Boc) group, and a nitro-methyl ester (Nmec) group, each serving specific protective functions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Tyr(Boc-Nmec)-OH typically involves multiple steps:
Protection of the Tyrosine Hydroxyl Group: The hydroxyl group of tyrosine is protected using a Boc group. This is usually achieved by reacting tyrosine with di-tert-butyl dicarbonate in the presence of a base like triethylamine.
Protection of the Amino Group: The amino group is protected with an Fmoc group. This is done by reacting the Boc-protected tyrosine with Fmoc-chloride in the presence of a base.
Protection of the Carboxyl Group: The carboxyl group is protected using a nitro-methyl ester (Nmec) group. This step involves esterification of the carboxyl group with nitromethane in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, often using automated peptide synthesizers.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: The protective groups (Fmoc, Boc, Nmec) can be removed under specific conditions to yield the free amino acid.
Common Reagents and Conditions:
Fmoc Removal: Piperidine in dimethylformamide (DMF).
Boc Removal: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Nmec Removal: Hydrogenation using palladium on carbon (Pd/C) or hydrolysis with a base.
Major Products Formed:
Fmoc Removal: Yields the free amino group.
Boc Removal: Yields the free hydroxyl group.
Nmec Removal: Yields the free carboxyl group.
Scientific Research Applications
Chemistry:
- Used in solid-phase peptide synthesis (SPPS) to create peptides and proteins with high precision.
Biology:
- Utilized in the study of protein-protein interactions and enzyme-substrate specificity.
Medicine:
- Employed in the development of peptide-based drugs and therapeutic agents.
Industry:
- Applied in the production of synthetic peptides for research and pharmaceutical applications.
Mechanism of Action
Mechanism:
- The protective groups in Fmoc-Tyr(Boc-Nmec)-OH prevent unwanted side reactions during peptide synthesis. The Fmoc group protects the amino group, the Boc group protects the hydroxyl group, and the Nmec group protects the carboxyl group.
Molecular Targets and Pathways:
- The compound itself does not have a specific biological target but is used to facilitate the synthesis of peptides that may interact with various molecular targets.
Comparison with Similar Compounds
Fmoc-Tyr(tBu)-OH: Similar but uses a tert-butyl group instead of Boc for hydroxyl protection.
Fmoc-Tyr(OMe)-OH: Uses a methoxy group for carboxyl protection instead of Nmec.
Uniqueness:
- The combination of Fmoc, Boc, and Nmec groups in Fmoc-Tyr(Boc-Nmec)-OH provides a unique set of protective functionalities that can be selectively removed under different conditions, offering versatility in peptide synthesis.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[methyl-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]carbamoyl]oxyphenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H39N3O8/c1-34(2,3)45-33(42)37(5)19-18-36(4)32(41)44-23-16-14-22(15-17-23)20-29(30(38)39)35-31(40)43-21-28-26-12-8-6-10-24(26)25-11-7-9-13-27(25)28/h6-17,28-29H,18-21H2,1-5H3,(H,35,40)(H,38,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CELJKBQYZSAPDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCN(C)C(=O)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H39N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


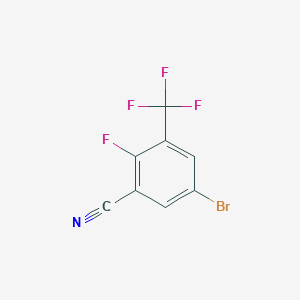
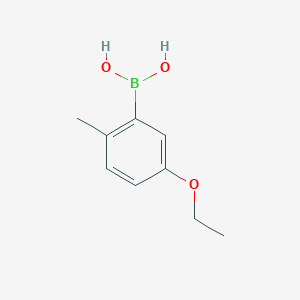
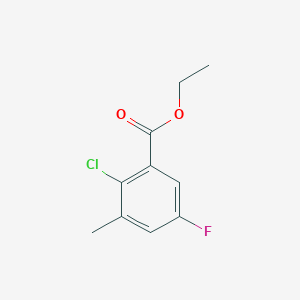
![tert-Butyl 9-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B1446352.png)
![3-[15-(Biotinamido)-4,7,10,13-tetraoxa-pentadecanamido]-3-[(9-fluorenmethyl)ethylcarbamate]-propanoic acid](/img/structure/B1446354.png)
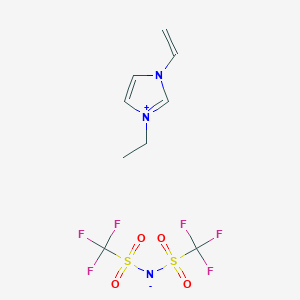
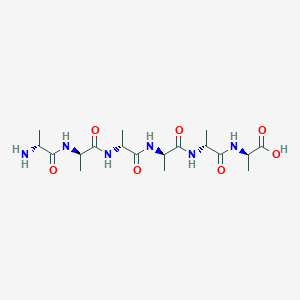
![1-Tert-butyl 6-ethyl 2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1,6-dicarboxylate](/img/structure/B1446363.png)

![5-Boc-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole](/img/structure/B1446365.png)
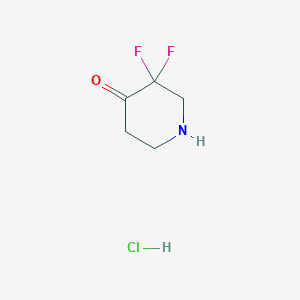
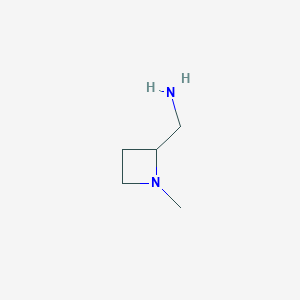
![3-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride](/img/structure/B1446368.png)
